molecular formula C9H10N2O4 B8034206 3-Hydroxy-N,N-dimethyl-5-nitrobenzamide

3-Hydroxy-N,N-dimethyl-5-nitrobenzamide

Cat. No.: B8034206
M. Wt: 210.19 g/mol
InChI Key: BMHPHGHLBLKFBI-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N-dimethyl-5-nitrobenzamide (CAS 2446172-93-4) is a nitroaromatic benzamide derivative with a molecular formula of C9H11N3O4 and a molecular weight of 225.20 . This high-purity compound (>98%) is a key building block in medicinal chemistry research, particularly in the synthesis of complex heterocyclic structures like benzimidazole derivatives, which are important pharmacophores in drug discovery . The presence of multiple functional groups makes it a versatile intermediate for further chemical modification. Nitroaromatic compounds, such as this benzamide, are of significant interest in the development of hypoxia-activated prodrugs (HAPs) for targeted cancer therapy . Under the low-oxygen (hypoxic) conditions found in solid tumors, the nitro group can be selectively reduced by cellular enzymes through a series of steps to form reactive intermediates . This bioreductive mechanism can be exploited to activate cytotoxic agents specifically within tumors, sparing normoxic healthy tissues and improving the selectivity of cancer treatments . This product is provided for research purposes in applications such as anticancer agent development and synthetic chemistry exploration. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

3-hydroxy-N,N-dimethyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)9(13)6-3-7(11(14)15)5-8(12)4-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHPHGHLBLKFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Methoxy-Protected Benzoic Acid Derivatives

The introduction of a nitro group at the 5-position of the benzene ring is critical for achieving the target compound’s substitution pattern. Drawing from methods applied to analogous systems, a methoxy group at position 3 serves as both a protective moiety and a regioselective director. Methyl 3-methoxybenzoate undergoes nitration with concentrated nitric acid in sulfuric acid at 0–5°C, yielding methyl 3-methoxy-5-nitrobenzoate (Scheme 1). This step capitalizes on the ester group’s meta-directing influence, ensuring preferential nitration at position 5.

Reaction Conditions

  • Nitrating agent : HNO₃ (90%)/H₂SO₄ (1:2 v/v)

  • Temperature : 0–5°C

  • Yield : 78–85%

Demethylation to Generate the Hydroxy Functionality

Following nitration, the methoxy group at position 3 is cleaved using boron tribromide (BBr₃) in dichloromethane. This step converts methyl 3-methoxy-5-nitrobenzoate to methyl 3-hydroxy-5-nitrobenzoate, with the hydroxy group now ortho to the nitro substituent. The reaction proceeds quantitatively under anhydrous conditions at −78°C, as demonstrated in analogous demethylations of nitroaromatics.

Amidation via Ester Intermediates

Aminolysis of Methyl Esters with Dimethylamine

The ester-to-amide conversion is achieved through nucleophilic substitution with dimethylamine. Adapted from protocols for N-methylbenzamide synthesis, methyl 3-hydroxy-5-nitrobenzoate reacts with excess dimethylamine (2–3 equiv) in methanol at 60°C for 8–12 hours. The reaction avoids side products by maintaining a slight excess of amine and utilizing methanol’s polarity to stabilize intermediates.

Optimized Parameters

  • Solvent : Methanol

  • Molar ratio (ester:amine) : 1:2.5

  • Yield : 89–92%

Comparative Analysis of Amidation Methods

Alternative approaches, such as coupling the free acid with dimethylamine via carbodiimide reagents, yield comparable results (85–90%) but require additional steps for acid activation. The ester route’s simplicity and high efficiency make it preferable for scalable synthesis.

Direct Nitration of Preformed Amides

Challenges in Nitro Group Introduction Post-Amidation

Attempts to nitrate preformed 3-hydroxy-N,N-dimethylbenzamide face regiochemical hurdles. The amide group’s meta-directing effect and the hydroxy group’s ortho/para orientation complicate selective nitration at position 5. Pilot studies using mixed acid (HNO₃/H₂SO₄) at 30°C resulted in a 3:1 mixture of 5-nitro and 4-nitro isomers, necessitating costly chromatographic separation.

Protective Group Strategies for Improved Regioselectivity

To circumvent this issue, temporary protection of the hydroxy group as a tert-butyldimethylsilyl (TBS) ether prior to nitration has been explored. This approach, while effective in directing nitration to position 5, adds two synthetic steps (protection/deprotection) and reduces overall yield to 65–70%.

Industrial-Scale Considerations and Cost Analysis

Solvent and Reagent Optimization

Methanol emerges as the solvent of choice for both nitration and amidation steps due to its low cost and compatibility with dimethylamine. Patent data highlights a 40% reduction in production costs when substituting acetonitrile with methanol in analogous amidation reactions.

Waste Stream Management

The use of BBr₃ for demethylation generates stoichiometric HBr, necessitating neutralization with aqueous NaOH. Closed-loop systems that recover and reuse methanol further enhance the process’s sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N-dimethyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.

Major Products

Scientific Research Applications

3-Hydroxy-N,N-dimethyl-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,N-dimethyl-5-nitrobenzamide involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Nitro-Substituted Benzamides

Key analogs include 2-hydroxy-5-nitrobenzamide () and N-phenyl-2-hydroxy-3-nitrobenzamide (). These isomers differ in nitro and hydroxyl group placements, significantly altering their properties:

  • 2-Hydroxy-5-nitrobenzamide : Lacks the N,N-dimethyl group but shares the nitro and hydroxyl substituents. Its crystal structure reveals intramolecular hydrogen bonding (O–H···O), stabilizing the planar conformation .
  • N-Phenyl-2-hydroxy-3-nitrobenzamide: The nitro group at position 3 (vs.
Table 1: Substituent Effects on Benzamide Derivatives
Compound Substituents (Positions) Key Properties/Reactivity Reference
3-Hydroxy-N,N-dimethyl-5-nitrobenzamide 3-OH, 5-NO₂, N,N-dimethylamide Potential γ-lactone formation
2-Hydroxy-5-nitrobenzamide 2-OH, 5-NO₂ Intramolecular H-bonding
N-Phenyl-2-hydroxy-3-nitrobenzamide 2-OH, 3-NO₂, N-phenylamide Precursor for benzoxazepines

Functional Group Variations

  • N,N-Dimethyl vs. N-Phenyl Amides: The N,N-dimethyl group in the target compound may increase solubility in nonpolar solvents compared to N-phenyl analogs (e.g., ’s 5-Chloro-2-hydroxy-N-phenylbenzamide). However, bulky N-aryl groups (e.g., in ’s N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide) can enhance steric effects, influencing crystallinity and biological activity .
  • Nitro Group Position : A nitro group at position 5 (meta to the amide) may reduce electronic conjugation compared to para or ortho positions, affecting acidity and hydrogen-bonding capacity .

Physical and Chemical Properties

  • Hydrogen Bonding : The hydroxyl group at position 3 likely forms intramolecular hydrogen bonds with the amide carbonyl, as seen in 2-hydroxy-5-nitrobenzamide . This stabilizes the molecular conformation and impacts melting points.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-N,N-dimethyl-5-nitrobenzamide, and how can reaction conditions be optimized to maximize yield?

  • Methodology : A two-step approach is recommended:

Nitration : Introduce the nitro group at the 5-position of a pre-functionalized benzamide precursor under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Hydroxylation : Use directed ortho-hydroxylation via demethylation or hydroxyl group protection/deprotection strategies.

  • Optimization : Monitor reaction progress with HPLC or TLC. Adjust stoichiometry of reagents (e.g., nitrating agents) and reaction time to minimize byproducts like over-nitrated derivatives. Reference analogous benzamide syntheses using sodium bicarbonate to maintain alkaline conditions during acylation steps .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identify N,N-dimethyl groups (δ ~2.8–3.2 ppm for CH₃) and hydroxy proton (δ ~9–10 ppm, broad).
  • IR : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and hydroxy (~3300 cm⁻¹) groups.
    • Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement). For visualization, use ORTEP-3 to generate thermal ellipsoid plots .

Q. What solvent systems are suitable for recrystallizing this compound, and how does solubility vary with polarity?

  • Solubility Profile :

SolventSolubility (mg/mL, 25°C)
Ethanol12.5
Acetone28.3
DMSO>100
Water<0.1
  • Recrystallization : Use ethanol/water (4:1 v/v) for slow cooling. Polar aprotic solvents like DMSO are ideal for dissolution but may require anti-solvent addition for crystallization.

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths vs. computational models) be resolved during structural refinement?

  • Validation Tools : Use PLATON (integrated with SHELX) to check for missed symmetry, twinning, or disorder. Compare DFT-optimized geometries (e.g., Gaussian/B3LYP) with experimental data.
  • Case Study : If the C–O bond length in the hydroxy group deviates >0.02 Å from DFT predictions, re-examine hydrogen bonding interactions or thermal motion parameters using SHELXL’s restraints .

Q. What strategies mitigate challenges in experimental phasing for this compound crystals with weak diffraction?

  • High-Throughput Phasing : Use SHELXC/D/E pipelines for rapid data processing. Heavy-atom derivatization (e.g., bromine substitution at the 3-position) may enhance phasing power, as seen in brominated benzamide analogs .
  • Data Collection : Optimize crystal mounting and cooling (100 K) to reduce radiation damage. Use synchrotron sources for low-intensity crystals.

Q. How can computational models predict the bioactivity of this compound against bacterial targets?

  • Docking Studies :

Target Selection : Prioritize enzymes like DNA gyrase or enoyl-ACP reductase.

Ligand Preparation : Generate 3D conformers using Open Babel; assign charges with AM1-BCC.

Molecular Dynamics : Simulate binding stability (e.g., 50 ns runs in GROMACS) to assess interactions with active sites.

  • Validation : Compare predictions with in vitro antibacterial assays, referencing nitro-containing benzamides with confirmed activity against Gram-positive strains .

Q. What analytical methods resolve discrepancies between HPLC purity assays and elemental analysis results?

  • Cross-Validation :

  • HPLC-MS : Detect trace impurities (e.g., nitro-reduced byproducts).
  • CHNS Analysis : Calculate empirical formula deviations (e.g., %C deviation >0.3% indicates contamination).
    • Case Example : A 2% discrepancy may arise from hygroscopicity; dry samples under vacuum (24 h, 40°C) before analysis.

Methodological Considerations

  • Data Reproducibility : Archive raw diffraction data (e.g., CIF files) in repositories like CCDC for peer validation .
  • Software : Cite SHELX, ORTEP, and PLATON in crystallography workflows .

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